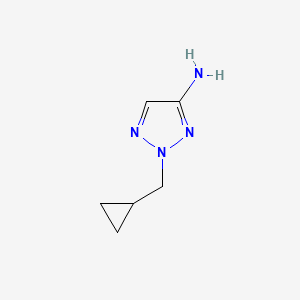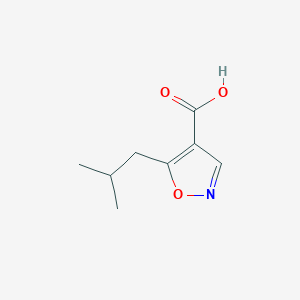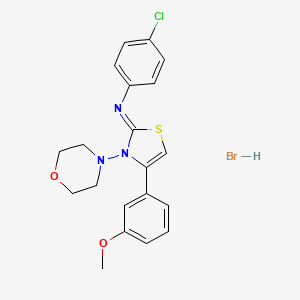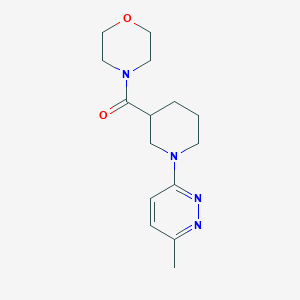![molecular formula C16H13ClFN5O2 B2408244 N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207012-21-2](/img/no-structure.png)
N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O2 and its molecular weight is 361.76. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds derived from the triazole class, including structures similar to N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, have been explored for their antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has led to compounds exhibiting good to moderate antimicrobial activities against various microorganisms. The diversity in the substitution pattern on the triazole ring significantly influences the antimicrobial efficacy of these compounds (Bektaş et al., 2007).
Corrosion Inhibition
Research into triazole derivatives extends into corrosion science, where these compounds serve as effective corrosion inhibitors. For instance, certain triazole derivatives have demonstrated remarkable inhibition efficiency against the acidic corrosion of mild steel in hydrochloric acid media. This efficiency is attributed to the adsorption of triazole compounds on the steel surface, following Langmuir's adsorption isotherm. The high negative value of the free energy of adsorption indicates a strong chemisorption bond between the inhibitor and the metal surface (Bentiss et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl chloride to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide. This intermediate is then reacted with sodium azide and copper sulfate to form N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "4-fluorobenzoyl chloride", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 5-chloro-2-methoxyaniline is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide.", "Step 2: N-(5-chloro-2-methoxyphenyl)-4-fluorobenzamide is then reacted with sodium azide and copper sulfate in the presence of a solvent such as DMF to form N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The final product is purified using techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1207012-21-2 |
Molekularformel |
C16H13ClFN5O2 |
Molekulargewicht |
361.76 |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O2/c1-25-13-7-2-9(17)8-12(13)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI-Schlüssel |
TUQUNZROOPLWPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)
![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)


![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)
![N-(3-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2408175.png)

![N-[4-(methylthio)benzyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2408179.png)


![Methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate](/img/structure/B2408183.png)
